Cas no 303147-76-4 (N-Benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine)
![N-Benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine structure](https://ja.kuujia.com/scimg/cas/303147-76-4x500.png)
N-Benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine 化学的及び物理的性質
名前と識別子
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- N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine
- N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine
- N-BENZYL-2-PHENYL-6-((PHENYLSULFANYL)METHYL)-4-PYRIMIDINAMINE
- N-benzyl-2-phenyl-6-(phenylthiomethyl)pyrimidin-4-amine
- N-Benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine
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- インチ: 1S/C24H21N3S/c1-4-10-19(11-5-1)17-25-23-16-21(18-28-22-14-8-3-9-15-22)26-24(27-23)20-12-6-2-7-13-20/h1-16H,17-18H2,(H,25,26,27)
- InChIKey: DUUMYPITPFVJMN-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)CC1=CC(=NC(C2C=CC=CC=2)=N1)NCC1C=CC=CC=1
計算された属性
- 精确分子量: 383.146
- 同位素质量: 383.146
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 28
- 回転可能化学結合数: 7
- 複雑さ: 428
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.7
- トポロジー分子極性表面積: 63.1
N-Benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630603-100mg |
N-benzyl-2-phenyl-6-((phenylthio)methyl)pyrimidin-4-amine |
303147-76-4 | 98% | 100mg |
¥1755.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630603-1mg |
N-benzyl-2-phenyl-6-((phenylthio)methyl)pyrimidin-4-amine |
303147-76-4 | 98% | 1mg |
¥464.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630603-25mg |
N-benzyl-2-phenyl-6-((phenylthio)methyl)pyrimidin-4-amine |
303147-76-4 | 98% | 25mg |
¥1134.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630603-50mg |
N-benzyl-2-phenyl-6-((phenylthio)methyl)pyrimidin-4-amine |
303147-76-4 | 98% | 50mg |
¥1533.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630603-5mg |
N-benzyl-2-phenyl-6-((phenylthio)methyl)pyrimidin-4-amine |
303147-76-4 | 98% | 5mg |
¥661.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630603-2mg |
N-benzyl-2-phenyl-6-((phenylthio)methyl)pyrimidin-4-amine |
303147-76-4 | 98% | 2mg |
¥578.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630603-20mg |
N-benzyl-2-phenyl-6-((phenylthio)methyl)pyrimidin-4-amine |
303147-76-4 | 98% | 20mg |
¥1210.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630603-10mg |
N-benzyl-2-phenyl-6-((phenylthio)methyl)pyrimidin-4-amine |
303147-76-4 | 98% | 10mg |
¥945.00 | 2024-08-02 |
N-Benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
N-Benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamineに関する追加情報
Comprehensive Overview of N-Benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine (CAS No. 303147-76-4)
N-Benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine, with the CAS number 303147-76-4, is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique benzyl-phenyl backbone combined with a phenylsulfanyl methyl group, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery and medicinal chemistry, given its structural similarity to known kinase inhibitors and antimicrobial agents.
The growing demand for small-molecule therapeutics has propelled the study of N-Benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine as a scaffold for designing targeted therapies. Its sulfur-containing moiety (phenylsulfanyl) is particularly noteworthy, as it may enhance binding affinity to biological targets, a feature often explored in cancer research and neurodegenerative disease studies. Recent trends in AI-driven drug design have also highlighted such compounds for their potential in virtual screening and molecular docking simulations.
From a synthetic chemistry perspective, CAS 303147-76-4 exemplifies the importance of heterocyclic compounds in modern organic synthesis. Its pyrimidine core is a common motif in FDA-approved drugs, including antiviral and anti-inflammatory medications. The compound’s N-benzyl and phenyl substituents further contribute to its lipophilicity, a critical factor in optimizing drug bioavailability—a hot topic in pharmacokinetics discussions.
Environmental and green chemistry advocates may also find 303147-76-4 relevant due to ongoing efforts to develop sustainable synthetic routes for complex molecules. Questions like "How can sulfur-containing compounds reduce synthetic waste?" or "What role do pyrimidines play in biodegradable materials?" frequently appear in academic searches, aligning with this compound’s research appeal.
In analytical chemistry, N-Benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine poses intriguing challenges for chromatographic separation and mass spectrometry characterization, topics often queried in scientific forums. Its UV-active aromatic groups make it suitable for HPLC analysis, while its molecular weight (389.5 g/mol) fits within the range of typical LC-MS applications.
Beyond laboratories, the compound’s nomenclature itself sparks curiosity. Searches for "long chemical name breakdown" or "how to name complex heterocycles" reflect public interest in chemical linguistics. The systematic name emphasizes its substituent hierarchy—a benzylamine at position 4, a phenyl at position 2, and a phenylsulfanylmethyl group at position 6—demonstrating IUPAC’s precision.
As the pharmaceutical industry shifts toward personalized medicine, compounds like 303147-76-4 may contribute to structure-activity relationship (SAR) studies. Its modular structure allows for derivatization, addressing common search queries such as "how to modify pyrimidine for increased potency". This adaptability positions it as a candidate for high-throughput screening platforms.
In summary, N-Benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine (CAS 303147-76-4) bridges multiple scientific disciplines. Whether investigating its biological activity, optimizing its synthetic pathway, or decoding its nomenclature, researchers continue to uncover value in this multifaceted molecule—proof that even niche compounds can drive innovation in life sciences and beyond.
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